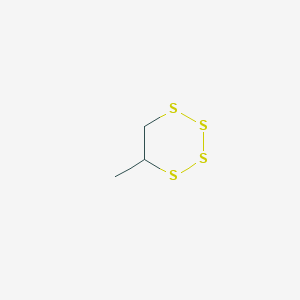
5-Methyl-1,2,3,4-tetrathiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,2,3,4-tetrathiane: is an organosulfur compound with the molecular formula C₃H₆S₄ and a molecular weight of 170.34 g/mol . It is also known by other names such as 5-Methyl-1,2,3,4-tetrathiacyclohexane and methyl-1,2,3,4-tetrathiane . This compound is characterized by a six-membered ring containing four sulfur atoms and one methyl group attached to the ring .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
科学研究应用
5-Methyl-1,2,3,4-tetrathiane has several scientific research applications, including:
Chemistry: It is used as a model compound to study sulfur-sulfur bond interactions and the reactivity of sulfur-containing rings.
作用机制
The mechanism of action of 5-Methyl-1,2,3,4-tetrathiane involves its interaction with molecular targets such as NADPH oxidase . The compound has been shown to inhibit the activity of this enzyme, leading to reduced production of reactive oxygen species (ROS) and decreased oxidative stress . The molecular pathways involved include the binding of the compound to the active site of NADPH oxidase, thereby preventing its normal function .
相似化合物的比较
1,2,3,4-Tetrathiane: Similar structure but lacks the methyl group.
Diallyl trisulfide: Contains three sulfur atoms and is derived from garlic.
Diallyl disulfide: Contains two sulfur atoms and is also found in garlic.
Uniqueness: 5-Methyl-1,2,3,4-tetrathiane is unique due to its specific ring structure with four sulfur atoms and a methyl group, which imparts distinct chemical and biological properties. Its ability to permeate the central nervous system and inhibit NADPH oxidase sets it apart from other sulfur-containing compounds .
属性
CAS 编号 |
116664-30-3 |
|---|---|
分子式 |
C3H6S4 |
分子量 |
170.3 g/mol |
IUPAC 名称 |
5-methyltetrathiane |
InChI |
InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3 |
InChI 键 |
MUHSSCIXCFPQHS-UHFFFAOYSA-N |
规范 SMILES |
CC1CSSSS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


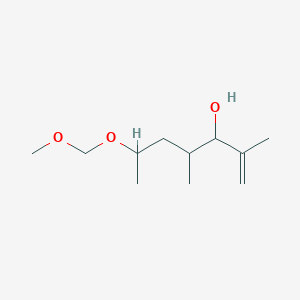
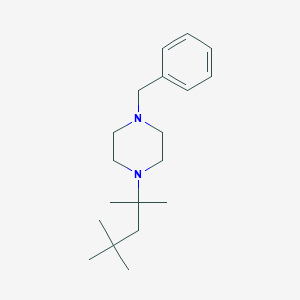
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
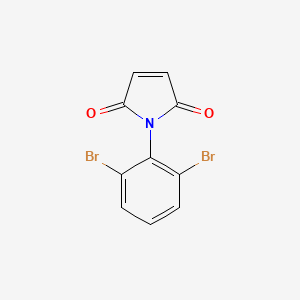

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

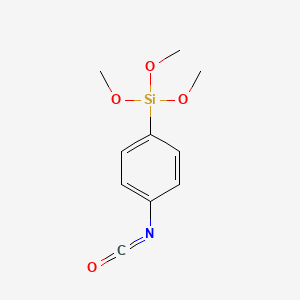
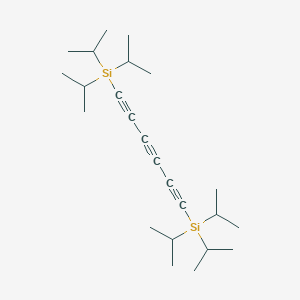
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
